molecular formula C12H16BrNS B8442896 1-[2-(3-Bromo-phenylsulfanyl)-ethyl]-pyrrolidine

1-[2-(3-Bromo-phenylsulfanyl)-ethyl]-pyrrolidine

Cat. No.: B8442896
M. Wt: 286.23 g/mol
InChI Key: CMSUZWBXZJEKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-Bromo-phenylsulfanyl)-ethyl]-pyrrolidine is a useful research compound. Its molecular formula is C12H16BrNS and its molecular weight is 286.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16BrNS

Molecular Weight

286.23 g/mol

IUPAC Name

1-[2-(3-bromophenyl)sulfanylethyl]pyrrolidine

InChI

InChI=1S/C12H16BrNS/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9H2

InChI Key

CMSUZWBXZJEKLH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCSC2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-chloroethyl)pyrrolidine hydrochloride (1.0 equiv., 8.82 mmol) and 3-bromothiophenol (1.5 equiv., 13.23 mmol) were dissolved in acetonitrile (100 mL). Potassium carbonate (10.0 equiv., 88.2 mmol) was added to the reaction while stirring. The reaction was kept in oil bath at 80° C. to reflux for 18 h. The reaction was then cooled to room temperature and filtered to remove excess inorganics, and the organics were extracted with saturated NaHCO3 and brine. The organics were dried over Na2SO4 then concentrated under reduced pressure. The resulting crude oil was purified by flash chromatography using 4:6 EtOAc/hexanes. The fractions were concentrated to afford product as a yellow oil (792.3 mg, 32% yield). Rf=0.75 MS (ES+): m/z=287 LC retention time: 1.81 min.
Quantity
8.82 mmol
Type
reactant
Reaction Step One
Quantity
13.23 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
88.2 mmol
Type
reactant
Reaction Step Two
Yield
32%

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